molecular formula C14H13NO5S B14598792 Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate CAS No. 59291-73-5

Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate

Cat. No.: B14598792
CAS No.: 59291-73-5
M. Wt: 307.32 g/mol
InChI Key: STFZINDIQPHGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two ester groups and a methoxyphenyl group attached to the thiazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable oxidizing agent, such as bromine or iodine, to yield the thiazole ring. The final step involves esterification with dimethyl sulfate to introduce the ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Similar in structure but with a sulfur atom in place of the thiazole nitrogen.

    Benzothiazoles: Contain a fused benzene ring with the thiazole ring, offering different chemical properties.

    Oxazoles: Similar heterocyclic compounds with an oxygen atom instead of sulfur.

Uniqueness

Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

59291-73-5

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate

InChI

InChI=1S/C14H13NO5S/c1-18-9-6-4-8(5-7-9)11-10(13(16)19-2)12(21-15-11)14(17)20-3/h4-7H,1-3H3

InChI Key

STFZINDIQPHGQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=C2C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.